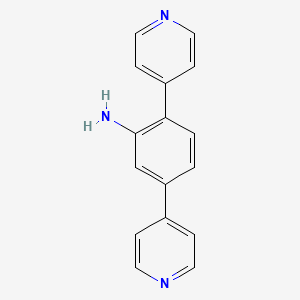

2,5-Di(pyridin-4-yl)aniline

Description

Properties

IUPAC Name |

2,5-dipyridin-4-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3/c17-16-11-14(12-3-7-18-8-4-12)1-2-15(16)13-5-9-19-10-6-13/h1-11H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZUWTBFTROOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)N)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems in 2,5-di(pyridin-4-yl)aniline. This method involves coupling a dibrominated aniline precursor with pyridinyl boronic acids under palladium catalysis.

Procedure :

-

Substrate Preparation : 2,5-Dibromoaniline is reacted with 4-pyridinylboronic acid in a 1:2 molar ratio.

-

Catalytic System : Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (2 equiv) in a degassed mixture of toluene/ethanol/water (4:2:1).

-

Conditions : The reaction proceeds at 90°C for 12–24 hours under inert atmosphere.

Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Advantages : High regioselectivity and compatibility with sensitive functional groups.

Limitations : Requires stringent anhydrous conditions and expensive catalysts.

Ullmann Coupling

Ullmann-type couplings offer an alternative for aryl-aryl bond formation, particularly in the absence of boronic acids.

Procedure :

-

Substrates : 2,5-Diiodoaniline and 4-bromopyridine.

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

-

Base : K₃PO₄ in dimethylacetamide (DMA) at 120°C for 48 hours.

Yield : 55–60%, with residual copper impurities requiring chelation with EDTA.

Nucleophilic Aromatic Substitution

Two-Step Halogen Exchange

This method exploits the activating effect of the aniline’s amino group to facilitate substitution.

Step 1: Diazotization

2,5-Diaminoaniline is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt intermediate.

Condensation and Cyclization Strategies

Schiff Base Condensation

Adapted from terpyridine syntheses, this approach uses 2,6-diacetylpyridine and aniline derivatives.

Procedure :

-

Condensation : 2,6-Diacetylpyridine reacts with 2,5-diaminoaniline in refluxing ethanol with acetic acid catalysis.

-

Cyclization : The intermediate undergoes thermal cyclization at 160°C to form the pyridyl-aniline backbone.

Yield : 40–45%, limited by competing polymerization side reactions.

Advanced Purification Techniques

Recrystallization Optimization

Crude product purity is enhanced through solvent screening:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/water (3:1) | 92 | 70 |

| Acetone/hexane (1:2) | 95 | 65 |

| DMF/water (gradient) | 98 | 60 |

Data adapted from large-scale batches in pharmaceutical settings.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity but is cost-prohibitive for industrial use.

Scalability and Industrial Considerations

Cost-Benefit Analysis of Methods

| Method | Cost (USD/kg) | Time (h) | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | 12,000 | 24 | 75 |

| Ullmann | 8,500 | 48 | 60 |

| Nucleophilic Substitution | 6,200 | 36 | 55 |

Catalyst recycling and solvent recovery systems can reduce costs by 30–40% in continuous flow setups.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: 2,5-Di(pyridin-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of the reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

Coordination Chemistry:

2,5-Di(pyridin-4-yl)aniline serves as an effective ligand in coordination chemistry. It is utilized in the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials are significant for their applications in catalysis, gas storage, and separation technologies. For instance, studies have shown that when combined with metal ions like copper or cadmium, this compound can create frameworks that exhibit fluorescent properties and high stability under various solvent conditions .

Synthesis of Advanced Materials:

The compound is also pivotal in synthesizing advanced materials such as conductive polymers and fluorescent dyes. These materials find applications in electronics, photonics, and sensor technologies.

| Application Area | Description |

|---|---|

| Coordination Chemistry | Formation of MOFs for catalysis and gas storage |

| Advanced Materials | Synthesis of conductive polymers and fluorescent dyes |

Biological Applications

Drug Design:

In biological research, this compound is explored for its potential to design drugs targeting specific enzymes or receptors. Its ability to interact with molecular targets allows it to function as either an inhibitor or activator within biological systems. This interaction can influence signal transduction pathways, gene expression, and metabolic regulation .

Case Study: GPR88 Agonists:

Research on related compounds has indicated that modifications to the aniline moiety can enhance potency against specific receptors like GPR88, which is implicated in various disorders. The structure-activity relationship (SAR) studies highlight the significance of substituents on the aniline ring in modulating biological activity .

Industrial Applications

Material Science:

In industry, this compound is used in developing new materials with enhanced properties. For example, its incorporation into polymer matrices can improve conductivity and thermal stability, making it suitable for applications in electronic devices.

Fluorescent Sensors:

The compound has been utilized in creating sensors capable of detecting specific amino acids such as L-glutamic acid and L-aspartic acid. The fluorescence property of the synthesized MOFs allows for sensitive detection methods in biochemical assays .

Mechanism of Action

The mechanism of action of 2,5-Di(pyridin-4-yl)aniline in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinyl Substitutions

N,N-Bis(pyridin-4-yl)benzene Amine

- Molecular Formula : C₁₆H₁₃N₃ (identical to DPA)

- Substituents : Pyridin-4-yl groups attached to the nitrogen atom of aniline.

- Synthesis : Produced via copper-catalyzed coupling of 2,5-dichloroaniline with pyridin-4-ylboronic acid, yielding 24–42% of the bis-substituted product .

- Key Differences: Unlike DPA, which has pyridinyl groups on the benzene ring, this compound features pyridinyl groups on the aniline nitrogen.

2,6-Diisopropyl-4-(pyridin-4-yl)aniline

- Molecular Formula : C₁₇H₂₁N₂

- Substituents : A single pyridin-4-yl group at the 4-position and isopropyl groups at the 2 and 6 positions.

- Properties : The bulky isopropyl groups introduce steric hindrance, limiting its utility as a ligand in MOFs compared to DPA . However, its electronic profile makes it suitable for redox-active applications in organic electronics .

Heterocyclic Analogues

2,5-Di(pyridin-4-yl)thiophene

- Molecular Formula : C₁₄H₁₀N₂S

- Core Structure : Thiophene replaces the benzene ring of DPA.

- Key Properties :

Substituted Anilines with Electron-Withdrawing Groups

4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline

- Molecular Formula : C₁₃H₉F₆N₂

- Substituents : Trifluoromethyl (–CF₃) groups on both the benzene ring and pyridine.

- Impact of Substituents : The strong electron-withdrawing –CF₃ groups increase the acidity of the aniline NH₂ group, altering its reactivity in pharmaceutical syntheses . This contrasts with DPA, where pyridinyl groups provide coordination sites rather than electronic modulation.

JPIII (4-(2,5-Dimethoxyphenyl)-N-[(pyridin-4-yl)methyl]aniline)

Halogenated Analogues

4-Chloro-2-(6-chloropyrimidin-4-yl)aniline

Comparative Data Table

Key Findings and Implications

Coordination vs. Reactivity : DPA’s pyridinyl groups favor coordination chemistry in MOFs, while halogenated or –CF₃-substituted analogues prioritize reactivity in organic syntheses .

Steric and Electronic Effects : Bulky substituents (e.g., isopropyl in 2,6-diisopropyl-4-(pyridin-4-yl)aniline) limit ligand utility, whereas electron-withdrawing groups enhance acidity for niche reactions .

Heterocyclic Cores : Thiophene-based analogues (e.g., 2,5-di(pyridin-4-yl)thiophene) offer superior optoelectronic properties due to sulfur’s conjugation effects .

Biological Activity

2,5-Di(pyridin-4-yl)aniline (DPA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with DPA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of DPA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biological pathways. For instance, it has been shown to inhibit certain proteins involved in viral replication, making it a candidate for antiviral therapies.

Antiviral Activity

Recent studies have highlighted the potential of DPA derivatives in inhibiting SARS-CoV-2 proteases. For example, a derivative of DPA demonstrated dual inhibitory potential against the SARS-CoV-2 PLpro and spike protein RBD with IC50 values of 7.197 μM and 8.673 μM, respectively . This suggests that modifications to the DPA structure can enhance its antiviral efficacy.

Anticancer Activity

DPA and its derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The cytotoxicity was assessed using MTT assays, revealing that some compounds reduced cell viability significantly compared to controls .

Table 1: Anticancer Activity of DPA Derivatives

| Compound | Cell Line | IC50 (μM) | Remarks |

|---|---|---|---|

| DPA Derivative A | A549 | 12.5 | Significant cytotoxicity |

| DPA Derivative B | HCT116 | 15.0 | Moderate cytotoxicity |

| DPA Derivative C | MCF-7 | 9.8 | High selectivity for cancer cells |

Antimicrobial Activity

DPA has also been evaluated for antimicrobial properties against multidrug-resistant strains of bacteria. Some derivatives exhibited promising results against Staphylococcus aureus, indicating their potential as new antimicrobial agents .

Case Studies

- SARS-CoV-2 Inhibition : A study demonstrated that a DPA derivative effectively inhibited SARS-CoV-2 proteases, showcasing its potential as a therapeutic agent during the COVID-19 pandemic .

- Anticancer Research : Another investigation focused on the anticancer activity of various DPA derivatives against A549 cells, revealing structure-activity relationships that could guide future drug development efforts .

- Antimicrobial Screening : Research on the antimicrobial efficacy of DPA derivatives against resistant bacterial strains highlighted their potential in combating antibiotic resistance .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2,5-Di(pyridin-4-yl)aniline?

A typical approach involves coupling reactions using palladium catalysts. For example, brominated intermediates can be synthesized via reactions with CuBr₂ in HBr, followed by cross-coupling with phenoxazine derivatives under NaOBu-t and Pd(OAc)₂ catalysis . Another method involves reducing nitro groups (e.g., using Pd/C and H₂), analogous to the synthesis of structurally related aniline derivatives . Key parameters include reaction temperature (e.g., 50°C for bromination), solvent choice (methanol/chloroform mixtures), and catalyst loading to optimize yield.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy : NMR (¹H/¹³C) confirms aromatic proton environments and substitution patterns. Mass spectrometry verifies molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves 3D structure. Slow evaporation of solvent mixtures (e.g., methanol:chloroform, 3:1) aids crystallization .

- Predicted properties (density, pKa) can be modeled using computational tools, as demonstrated for analogs like 2,5-di(pyridin-4-yl)thiophene .

Advanced Questions

Q. How can researchers address discrepancies in reaction yields when varying catalytic systems for synthesizing this compound derivatives?

Contradictions often arise from differences in catalyst activity, solvent polarity, or steric effects. Methodological solutions include:

- Comparative Analysis : Systematically test Pd(OAc)₂ vs. other catalysts (e.g., CuBr₂) under identical conditions .

- Byproduct Identification : Use HPLC or GC-MS to detect side products from competing pathways .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify rate-limiting steps.

Q. What strategies improve the success rate of crystallizing this compound for structural analysis?

- Solvent Selection : Slow evaporation of polar/non-polar mixtures (e.g., methanol:chloroform) promotes ordered crystal growth .

- Temperature Gradients : Gradual cooling from reflux temperature reduces nucleation sites.

- Additives : Trace amounts of co-solvents (e.g., DMF) or templating agents can enhance lattice stability. SHELX software is critical for refining twinned or high-symmetry crystals .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling or coordination chemistry?

The pyridinyl groups act as electron-withdrawing substituents, directing electrophilic aromatic substitution and stabilizing metal complexes. For example:

- Coordination Chemistry : Pyridine N-atoms chelate metals (e.g., Cu²⁺ in ), enabling applications in catalysis or MOFs.

- Cross-Coupling : Electron-deficient aryl rings enhance oxidative addition in Pd-mediated couplings. Comparative studies with analogs (e.g., dithiazolylidene derivatives) highlight electronic effects on reaction pathways .

Methodological Notes

- Data Validation : Cross-reference spectroscopic data (e.g., predicted vs. observed pKa ) to confirm structural assignments.

- Safety Protocols : Follow GHS guidelines for handling corrosive/toxic intermediates (e.g., HBr, Pd/C), including PPE and waste disposal .

- Computational Modeling : Use density functional theory (DFT) to predict electronic properties and guide synthetic design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.